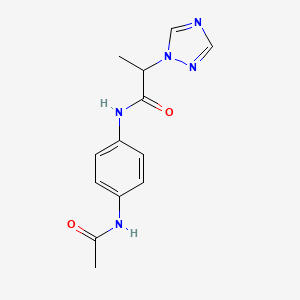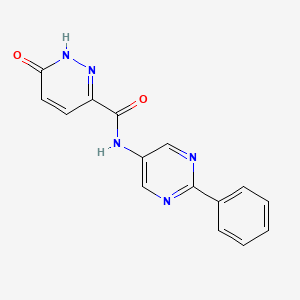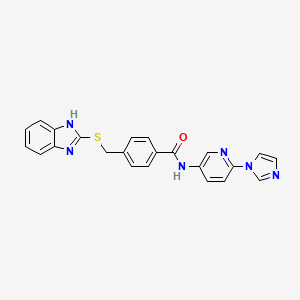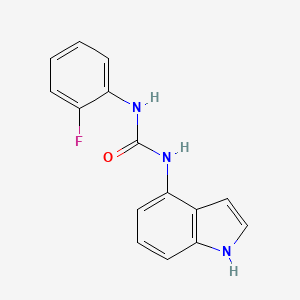
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea involves the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of glycogen synthase kinase 3, which is involved in the regulation of glucose metabolism and cell signaling. Additionally, 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea inhibits the activity of p38 mitogen-activated protein kinase, which is involved in inflammation and stress response.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for the study of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the study of the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the use of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis method of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea is a multi-step process that involves the reaction of 2-fluoroaniline with 4-chloro-1H-indole to form 1-(2-fluorophenyl)-3-(4-chloro-1H-indol-1-yl)urea. This intermediate is then treated with potassium carbonate and N,N-dimethylformamide to form the final product, 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea has been extensively studied in the field of medicinal chemistry. It has shown potential in the treatment of various diseases, including cancer and inflammation. The compound has been shown to inhibit the activity of several enzymes and proteins, including cyclin-dependent kinases, glycogen synthase kinase 3, and p38 mitogen-activated protein kinase. These enzymes and proteins are involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-4-1-2-5-14(11)19-15(20)18-13-7-3-6-12-10(13)8-9-17-12/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBBKTXPNRURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=C2C=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
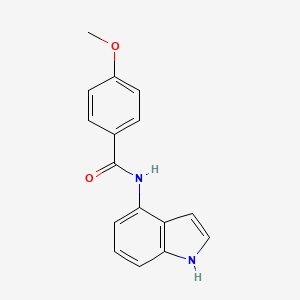
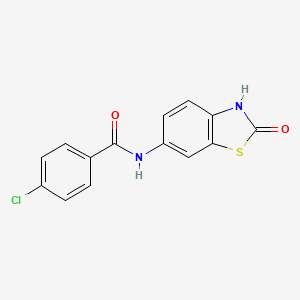
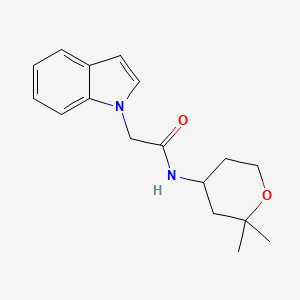
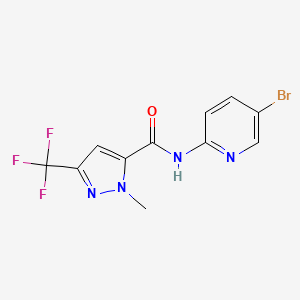
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
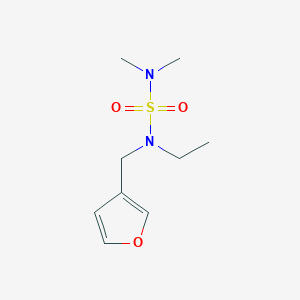

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
